molecular formula C15H13BrO3 B320461 4-Methoxyphenyl 3-bromo-4-methylbenzoate

4-Methoxyphenyl 3-bromo-4-methylbenzoate

Cat. No.: B320461
M. Wt: 321.16 g/mol
InChI Key: CMYMGQQXXJLAJM-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3-bromo-4-methylbenzoate is an aromatic ester composed of a 3-bromo-4-methylbenzoate backbone esterified with a 4-methoxyphenyl group. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methyl and methoxy) substituents, leading to unique electronic and steric properties. For instance, 4-methoxyphenyl groups are known to enhance fluorescence in conjugated systems , while bromo and methyl substituents influence steric bulk and electronic delocalization .

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

(4-methoxyphenyl) 3-bromo-4-methylbenzoate

InChI

InChI=1S/C15H13BrO3/c1-10-3-4-11(9-14(10)16)15(17)19-13-7-5-12(18-2)6-8-13/h3-9H,1-2H3

InChI Key

CMYMGQQXXJLAJM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Properties
Compound Name Substituents (Benzoate Position) Molecular Weight Key Properties/Applications Reference
4-Methoxyphenyl 3-bromo-4-methylbenzoate 3-Br, 4-CH₃, 4-OCH₃ (ester) 335.19 g/mol Fluorescence modulation, synthetic intermediate
Methyl 3-bromo-4-methylbenzoate 3-Br, 4-CH₃, COOCH₃ 243.09 g/mol Precursor for ester synthesis
2-(4-Methylphenyl)-2-oxoethyl 3-bromo-benzoate 3-Br, COO-(2-oxoethyl-4-CH₃Ph) 347.19 g/mol Crystallography studies, steric effects
Methyl 4-bromo-3-(methoxymethyl)benzoate 4-Br, 3-CH₂OCH₃, COOCH₃ 259.10 g/mol Solubility in organic solvents

Key Observations :

  • Substituent Position : The 3-bromo-4-methyl substitution in the target compound contrasts with 4-bromo-3-(methoxymethyl) in Methyl 4-bromo-3-(methoxymethyl)benzoate . This positional difference alters electronic delocalization and steric hindrance, impacting reactivity and applications.

Electronic and Spectral Properties

  • Fluorescence : The 4-methoxyphenyl group in the target compound enhances π→π* transitions, as seen in quinazoline derivatives (e.g., compound 5d in ). Its emission intensity (λem = 480–495 nm) surpasses analogues with weaker electron-donating groups (e.g., 4-fluorophenyl).
  • UV-Vis Absorption: Compared to bis-(4-methoxyphenyl)aminophenyl chromophores , the target compound’s λmax is influenced by the bromo substituent, which may induce a blue shift relative to non-halogenated analogues.

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